molecular formula C8H10O3 B121209 Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 156413-21-7

Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No. B121209
CAS RN: 156413-21-7
M. Wt: 154.16 g/mol
InChI Key: UULQKSMVRFWMGD-UHFFFAOYSA-N
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Description

“Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” is a chemical compound with the linear formula C8H10O3 . It has been used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been explored in the context of developing potential inhibitors for COVID-19 . The study employed density functional theory (DFT) to investigate the physicochemical properties of the compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C8H10O3 . The molecular weight of the compound is 154.167 .


Chemical Reactions Analysis

The compound has been investigated for its potential as a drug candidate against the COVID-19 virus using computational methods, including DFT studies and molecular docking . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its linear formula C8H10O3 and molecular weight of 154.167 . The DFT studies provide information on the electronic properties of the compounds .

Mechanism of Action

The mechanism of action of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” and its derivatives involves interactions with the main protease of COVID-19 . The molecular docking results using AutoDock reported the binding energies between the main protease of COVID-19 and the compounds .

Future Directions

The future directions for “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” could involve further exploration of its potential as a drug candidate against COVID-19 . The compounds derived from it qualify as oral drug candidates as none of them violated Vebers and Lipinski’s rule .

properties

IUPAC Name

methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h2,6-7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULQKSMVRFWMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338452
Record name Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156413-21-7
Record name Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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